Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGVMJZDNRJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34722-42-4 | |
| Record name | METHYL 2-(4-CHLOROBENZYLTHIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Alkylation of Methyl 2-Mercaptoacetate
The most direct route to Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate involves the alkylation of methyl 2-mercaptoacetate with 4-chlorobenzyl chloride. This method leverages the nucleophilic thiol group attacking an electrophilic alkyl halide:
Reaction Mechanism :
- Deprotonation of methyl 2-mercaptoacetate ($$ \text{HS-CH}2\text{COOCH}3 $$) by a base (e.g., $$ \text{K}2\text{CO}3 $$) generates a thiolate ion ($$ \text{S}^- $$).
- The thiolate undergoes an $$ \text{S}\text{N}2 $$ reaction with 4-chlorobenzyl chloride ($$ \text{Cl-CH}2\text{C}6\text{H}4\text{Cl} $$), forming the sulfide bond.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$).
- Temperature : 60–80°C for 8–12 hours.
- Yield : 70–85% after purification via silica gel chromatography.
Data Table :
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzyl chloride | DMF | $$ \text{K}2\text{CO}3 $$ | 60 | 12 | 78 |
| 4-Chlorobenzyl chloride | THF | $$ \text{Et}_3\text{N} $$ | 80 | 10 | 72 |
Metal-Catalyzed Coupling Approaches
Rhodium-catalyzed reactions offer an alternative pathway, particularly when disulfides or sulfinates are employed as sulfur sources. This method, adapted from pyrimidine synthesis protocols, involves coupling 4-chlorobenzyl halides with thioacetate derivatives:
Procedure :
- A mixture of 4-chlorobenzyl bromide ($$ \text{Br-CH}2\text{C}6\text{H}4\text{Cl} $$) and methyl 2-sulfanylacetate ($$ \text{HS-CH}2\text{COOCH}_3 $$) is reacted in dichloroethane (DCE).
- Catalytic $$ \text{Rh}2(\text{OAc})4 $$ (1 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%) facilitate bond formation.
Key Observations :
- Solvent : Dichloroethane (DCE) enhances reaction efficiency.
- Yield : 65–70% under ambient conditions.
- Side Products : Minor sulfoxide formation due to residual oxygen.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in analogous pyrimidine-5-carbonitrile syntheses. Applying this technology to sulfide bond formation:
Protocol :
- Combine methyl 2-mercaptoacetate, 4-chlorobenzyl chloride, and $$ \text{K}2\text{CO}3 $$ in acetonitrile.
- Irradiate at 150 W for 15–20 minutes.
Advantages :
- Time Reduction : From 12 hours to 20 minutes.
- Yield Improvement : 85–90% due to reduced side reactions.
Oxidative Coupling of Thiols
Oxidative coupling using iodine or $$ \text{H}2\text{O}2 $$ converts thiols to disulfides, which subsequently react with methyl 2-bromoacetate:
Steps :
- Oxidize 4-chlorobenzyl mercaptan ($$ \text{HS-CH}2\text{C}6\text{H}4\text{Cl} $$) to bis(4-chlorobenzyl) disulfide ($$ \text{S}2(\text{CH}2\text{C}6\text{H}4\text{Cl})2 $$) using $$ \text{I}_2 $$.
- Reduce disulfide with $$ \text{LiAlH}_4 $$ in THF to regenerate thiolate.
- Alkylate with methyl 2-bromoacetate ($$ \text{Br-CH}2\text{COOCH}3 $$).
Yield : 68–73% after two steps.
Green Chemistry Approaches
Eco-friendly methods emphasize solvent-free conditions or aqueous media:
Aqueous Alkylation :
- Conditions : Water, $$ \text{K}2\text{CO}3 $$, room temperature, 24 hours.
- Yield : 60–65%.
- Limitation : Longer reaction times due to poor solubility.
Ball Milling :
- Mechanism : Mechanochemical activation of reactants (4-chlorobenzyl chloride and methyl 2-mercaptoacetate) in the absence of solvent.
- Yield : 70% after 2 hours.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nucleophilic Alkylation | High yield, simple setup | Requires inert atmosphere | 70–85 |
| Rh-Catalyzed Coupling | Ambient conditions | Costly catalysts | 65–70 |
| Microwave-Assisted | Rapid, high efficiency | Specialized equipment needed | 85–90 |
| Oxidative Coupling | Utilizes stable disulfides | Multi-step, lower overall yield | 68–73 |
| Green Chemistry | Environmentally benign | Lower yields, longer times | 60–70 |
Challenges and Optimization Strategies
- Thiol Oxidation : Thiols are prone to oxidation; use of antioxidants (e.g., BHT) or inert atmospheres mitigates disulfide formation.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted starting materials.
- Scale-Up : Continuous flow reactors improve heat transfer and reaction control for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride; solventdiethyl ether; temperature0°C to room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; solventdimethyl sulfoxide; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Key Structural and Functional Differences
Thioether vs. Sulfonyl Groups: The thioether in the target compound provides moderate electron-donating effects, enhancing lipophilicity. In contrast, the sulfonyl group in Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate is strongly electron-withdrawing, increasing oxidative stability but reducing nucleophilicity .
Heterocyclic Modifications: The thiazolidinone derivative (CAS 307538-76-7) introduces a rigid, planar ring system, which can interact with biological targets via hydrogen bonding and π-π stacking, unlike the flexible thioether in the parent compound .
Ester Alkyl Chain Variations :
- Substitution of methyl esters (target compound) with ethyl esters (e.g., Cetirizine impurities) increases molecular weight and slightly reduces volatility, affecting solubility and metabolic pathways .
Chlorine Positioning :
- Methyl 2-[4-(chloromethyl)phenyl]acetate features a reactive chloromethyl group, enabling further functionalization, whereas the 4-chlorophenyl group in the target compound is inert under standard conditions .
Biological Activity
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorophenyl group that enhances its electrophilicity, making it reactive in nucleophilic substitution reactions. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, which may modulate enzyme activities and cellular signaling pathways. The unique structure of this compound allows it to interact with various molecular targets, contributing to its biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells, with specific attention to its effects on various cancer cell lines. For instance, preliminary data suggest that it may induce apoptosis in certain cancer cells through modulation of apoptotic pathways .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Bond Formation: The sulfanyl group interacts with nucleophiles within enzymes, potentially altering their function.
- Protein Interaction: The chlorophenyl moiety may engage with hydrophobic pockets in proteins, influencing protein stability and activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Methyl 2-[(4-bromophenyl)methylsulfanyl]acetate | Moderate antimicrobial activity | Bromine substitution affects reactivity |
| Methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate | Lower anticancer activity | Fluorine's electronegativity reduces electrophilicity |
| Methyl 2-[(4-methylphenyl)methylsulfanyl]acetate | Minimal biological activity | Alkyl group lacks significant interaction potential |
The presence of the chlorine atom in the chlorophenyl group significantly enhances the compound's reactivity compared to its analogs, leading to distinct pharmacological profiles.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy Study: A recent investigation demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.
- Anticancer Research: In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate, and how do reaction conditions influence yield?
- Methodology :
- Esterification : React N-(4-chlorophenyl)glycine with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Purify via recrystallization (ethanol/water) .
- Thiol-Ester Exchange : Use methyl thioglycolate and a 4-chlorobenzyl thiol precursor in the presence of a coupling agent (e.g., DCC/DMAP) in anhydrous THF .
- Key Variables : Temperature (60–80°C for esterification), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 for thiol:ester). Lower yields (<50%) are common in direct esterification due to competing hydrolysis; thiol-ester methods achieve >70% yields .
Q. How is this compound characterized structurally?
- Analytical Workflow :
NMR : Use CDCl₃ for ¹H/¹³C NMR. Key signals: ester carbonyl (~170 ppm, ¹³C), aromatic protons (δ 7.2–7.4 ppm, ¹H), and methylsulfanyl (δ 2.1–2.3 ppm, ¹H) .
X-ray Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate). Refine using SHELXL (monoclinic P2₁/c space group; R-factor <0.05) .
HRMS : Confirm molecular ion [M+H]⁺ at m/z 245.0298 (C₁₀H₁₁ClO₂S⁺) with ±3 ppm accuracy .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the methylsulfanyl and ester groups in further functionalization?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (sulfanyl sulfur) and electrophilic (ester carbonyl) sites .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict regioselectivity in nucleophilic aromatic substitution (4-chlorophenyl group) .
- Validation : Compare computed activation energies with experimental kinetics for SNAr reactions (e.g., substitution with morpholine) .
Q. How can researchers resolve contradictions in reported reaction yields for thiol-ester coupling versus direct esterification?
- Root Cause Analysis :
- Side Reactions : Direct esterification may suffer from hydrolysis (water traces) or oxidation of the sulfanyl group. Use anhydrous conditions and argon atmosphere .
- Catalyst Efficiency : Thiol-ester coupling with DCC/DMAP minimizes side products but requires strict stoichiometry. Monitor via TLC (hexane:ethyl acetate 3:1) .
- Optimization : Design a DoE (Design of Experiments) varying catalyst loading (5–20 mol%), solvent (THF vs. DCM), and temperature. Use ANOVA to identify critical factors .
Q. What strategies are effective in analyzing stereochemical outcomes during cyclocondensation reactions involving this compound?
- Stereochemical Tools :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with racemic standards .
- VCD Spectroscopy : Measure vibrational circular dichroism to assign absolute configuration of cyclized products (e.g., thieno[2,3-d]pyrimidines) .
- Case Study : Cyclocondensation with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate yields a diastereomeric mixture (dr 3:1). Separate via flash chromatography (silica gel, gradient elution) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points (MP) for this compound derivatives?
- Troubleshooting :
- Purity Assessment : Re-crystallize samples twice and analyze via DSC (heating rate 10°C/min). Compare MP ranges (e.g., 112–114°C vs. 105–107°C) .
- Polymorphism Screening : Perform slurry experiments in 5 solvents (e.g., ethanol, acetonitrile) to identify metastable forms .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Limitation | Citation |
|---|---|---|---|---|
| Direct Esterification | 45–50 | >95% | Competing hydrolysis | |
| Thiol-Ester Coupling | 70–75 | >98% | Requires anhydrous conditions |
Table 2 : NMR Assignments (CDCl₃)
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| 4-Chlorophenyl (Ar-H) | 7.25–7.40 | 128–134 | Multiplet |
| CH₂S (methylsulfanyl) | 2.15 (t, J=7.2) | 35.8 | Triplet |
| Ester (COOCH₃) | 3.70 (s) | 52.1 / 170.2 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
